molecular formula C11H13N5O B15195232 1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- CAS No. 114216-61-4

1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)-

Cat. No.: B15195232
CAS No.: 114216-61-4
M. Wt: 231.25 g/mol
InChI Key: FDCXPHPIHUINLL-QMMMGPOBSA-N
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Description

1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- is a complex organic compound that features a cyclopentene ring, a methanol group, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- typically involves multi-step organic reactions. The starting materials might include cyclopentene derivatives and purine bases. Common synthetic routes could involve:

    Cyclization reactions: to form the cyclopentene ring.

    Nucleophilic substitution: to introduce the methanol group.

    Amidation or amination: to attach the amino-purine moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carboxylic acid.

    Reduction: Reduction of the purine ring.

    Substitution: Replacement of functional groups on the cyclopentene ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted cyclopentene derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: Potential use in drug development due to its purine moiety.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibition or activation of enzymatic activity.

    Interaction with nucleic acids: Potential effects on DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with similar structural features.

    Cyclopentanol: A simpler analog with a cyclopentane ring and a hydroxyl group.

    Purine derivatives: Various compounds with modifications on the purine ring.

Uniqueness

1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- is unique due to its combination of a cyclopentene ring, a methanol group, and an amino-purine moiety. This unique structure may confer specific biological activities and chemical reactivity not found in simpler analogs.

Properties

CAS No.

114216-61-4

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

[(3S)-3-(6-aminopurin-9-yl)cyclopenten-1-yl]methanol

InChI

InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h3,5-6,8,17H,1-2,4H2,(H2,12,13,14)/t8-/m0/s1

InChI Key

FDCXPHPIHUINLL-QMMMGPOBSA-N

Isomeric SMILES

C1CC(=C[C@H]1N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

C1CC(=CC1N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

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